Cas no 164576-03-8 (Docosanamide,N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-)
164576-03-8 structure
Product Name:Docosanamide,N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-
Numéro CAS:164576-03-8
Le MF:C40H81NO4
Mégawatts:640.075453519821
CID:1348368
PubChem ID:5322153
Update Time:2025-04-20
Docosanamide,N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]- Propriétés chimiques et physiques
Nom et identifiant
-
- Docosanamide,N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-
- N-docosanoylphytoceramide
- 5KR90I1Q75
- CHEBI:67024
- N-(docosanoyl)-4-hydroxysphinganine
- N-(docosanoyl)-phytoceramide
- N-((2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl)docosanamide
- HY-115708
- CS-0203828
- Docosanamide, N-((1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl)-
- N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]docosanamide
- UNII-5KR90I1Q75
- C22 phytoceramide (t18:0/22:0)
- LMSP02030008
- N-docosanoyl-4-hydroxysphinganine
- N-behenoylphytosphingosine
- N-docosanoylphytosphingosine
- 164576-03-8
- DTXSID801344209
- N-behenoyl-4-hydroxysphinganine
- Cer(t18:0/22:0)
- N-(docosanoyl)-4R-hydroxysphinganine
- PHC-B 18:0/22:0
- Q27135582
- N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide
- N-((1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl)docosanamide
- N-docosanoyl-(4R)-hydroxysphinganine
- N-behenoylphytoceramide
-
- Piscine à noyau: 1S/C40H81NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-39(44)41-37(36-42)40(45)38(43)34-32-30-28-26-24-16-14-12-10-8-6-4-2/h37-38,40,42-43,45H,3-36H2,1-2H3,(H,41,44)/t37-,38+,40-/m0/s1
- La clé Inchi: CIMNZQFRNXDRER-HIERITDVSA-N
- Sourire: O[C@H](CCCCCCCCCCCCCC)[C@H]([C@H](CO)NC(CCCCCCCCCCCCCCCCCCCCC)=O)O
Propriétés calculées
- Qualité précise: 639.61693
- Masse isotopique unique: 639.61656007g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 45
- Nombre de liaisons rotatives: 37
- Complexité: 587
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 15.5
- Surface topologique des pôles: 89.8Ų
Propriétés expérimentales
- Le PSA: 89.79
Docosanamide,N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01LJ3Y-1mg |
N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide |
164576-03-8 | ≥98% | 1mg |
$373.00 | 2024-06-19 | |
| 1PlusChem | 1P01LJ3Y-5mg |
N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide |
164576-03-8 | ≥98% | 5mg |
$1681.00 | 2024-06-19 | |
| A2B Chem LLC | BA83358-1mg |
N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide |
164576-03-8 | ≥98% | 1mg |
$273.00 | 2024-04-20 | |
| A2B Chem LLC | BA83358-5mg |
N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide |
164576-03-8 | ≥98% | 5mg |
$1293.00 | 2024-04-20 |
Docosanamide,N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]- Littérature connexe
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
164576-03-8 (Docosanamide,N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-) Produits connexes
- 61389-70-6(C14 Dihydroceramide)
- 4271-28-7(N-Acetyl-D-glucosaminitol)
- 5966-29-0(C16 Dihydroceramide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fournisseurs recommandés
SHOCHEM(SHANGHAI) CO.,lTD
Membre gold
Fournisseur de Chine
Lot
上海嵘奥生物技术有限公司
Membre gold
Fournisseur de Chine
Réactif
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot